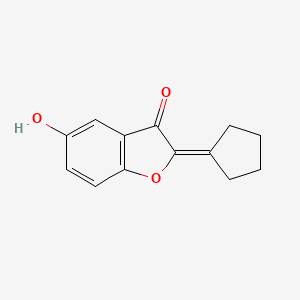

2-cyclopentylidene-5-hydroxybenzofuran-3(2H)-one

Beschreibung

2-Cyclopentylidene-5-hydroxybenzofuran-3(2H)-one is a benzofuranone derivative characterized by a cyclopentylidene substituent at the C2 position and a hydroxyl group at C5.

Eigenschaften

IUPAC Name |

2-cyclopentylidene-5-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-9-5-6-11-10(7-9)12(15)13(16-11)8-3-1-2-4-8/h5-7,14H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCCBUAFUVHHQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C2C(=O)C3=C(O2)C=CC(=C3)O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentylidene-5-hydroxybenzofuran-3(2H)-one typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

Introduction of the Cyclopentylidene Group: The cyclopentylidene group can be introduced via a condensation reaction between a cyclopentanone derivative and the benzofuran core.

Hydroxylation: The hydroxyl group at the 5-position can be introduced through selective hydroxylation reactions using suitable oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-cyclopentylidene-5-hydroxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The cyclopentylidene group can be reduced to form a cyclopentyl group.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran core or the cyclopentylidene group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

Oxidation: Formation of 2-cyclopentylidene-5-oxobenzofuran-3(2H)-one.

Reduction: Formation of 2-cyclopentyl-5-hydroxybenzofuran-3(2H)-one.

Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-cyclopentylidene-5-hydroxybenzofuran-3(2H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to various biological effects. The cyclopentylidene and hydroxyl groups may play crucial roles in its binding affinity and activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

Key Analogs :

(Z)-2-(3,4-Dihydroxybenzylidene)-5-hydroxybenzofuran-3(2H)-one (6q)

- Substituents : Features a dihydroxybenzylidene group at C2 and a hydroxyl group at C5.

- Synthesis : Prepared via demethylation of a dimethoxy precursor, yielding 55.7% .

- Physical Properties : High melting point (308.7–309.4°C), indicative of strong intermolecular hydrogen bonding due to multiple hydroxyl groups.

3-(1-Hydroxy-pentylidene)-5-nitro-3H-benzofuran-2-one

- Substituents : A nitro group at C5 and a hydroxy-pentylidene chain at C3.

- Applications : Serves as a synthesis intermediate, with tautomerism between hydroxy-pentylidene and oxo-pentyl forms .

5-Hydroxy-3-phenyl-2(3H)-benzofuranone Substituents: Phenyl group at C3 and hydroxyl at C5. Molecular Data: C₁₄H₁₀O₃, molar mass 226.23 g/mol .

Structural Insights :

Catalytic Strategies :

- Transition metal-free cascades (e.g., t-BuOK-mediated isoquinolinone synthesis ) contrast with metal-dependent methods, emphasizing greener alternatives for benzofuranone derivatives.

Physical and Spectral Properties

Melting Points :

- 6q: 308.7–309.4°C (higher than typical benzofuranones due to hydroxyl groups).

- cyclopentylidene.

NMR Signatures :

- 6q: δ 9.74 (s, 2H, phenolic -OH) .

- BPOH-TPA: Aromatic protons at δ 7.62–6.75 , resembling benzofuranone frameworks.

Data Tables

Biologische Aktivität

2-Cyclopentylidene-5-hydroxybenzofuran-3(2H)-one is a compound of interest due to its potential biological activities, including anti-inflammatory and cytotoxic effects. This article reviews the current understanding of its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

- IUPAC Name : this compound

- Molecular Formula : C13H12O3

- Molecular Weight : 220.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes involved in inflammatory pathways. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant anti-inflammatory properties. For instance, in a carrageenan-induced paw edema model, compounds similar to this compound showed notable reductions in edema compared to standard anti-inflammatory drugs like diclofenac and celecoxib.

| Compound | Percentage Inhibition (%) | ED50 (mg/kg) |

|---|---|---|

| Celecoxib | 85.6 | 34.1 |

| Diclofenac | 83.4 | 34.1 |

| 2-Cyclopentylidene | 77.0 | 35.4 |

The structure-activity relationship indicated that certain substitutions on the benzofuran core enhance anti-inflammatory effects, with specific groups leading to increased potency.

Cytotoxicity

In vitro studies assessing the cytotoxic effects of this compound against various cancer cell lines revealed moderate antiproliferative activity. The compound was tested against a panel of NCI-60 human cancer cell lines, showing variable growth inhibition percentages.

| Cell Line | Growth Inhibition (%) |

|---|---|

| Leukemia | 20 |

| Non-small cell lung | 15 |

| Colon | 10 |

| Breast | 18 |

The results indicate that while the compound exhibits some cytotoxic properties, further optimization may be necessary to enhance its efficacy.

Case Studies

-

In Vivo Anti-inflammatory Study :

- A study involving the administration of various compounds including this compound to rats demonstrated significant reductions in paw edema compared to controls.

- The results were statistically significant (p < 0.05) when compared to standard treatments.

-

Cytotoxicity Evaluation :

- Compounds were subjected to an NCI cell line panel assay where their effects were compared against imatinib.

- The findings indicated that while some derivatives displayed promising results, they were less effective than imatinib, suggesting potential for further development.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications at specific positions on the benzofuran ring significantly influence the biological activity of the compound. For example:

- Substituents at the 5-position enhanced anti-inflammatory effects.

- Alkyl groups tended to reduce activity compared to halogen substitutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.